4-[2-(4-Bromophenoxy)ethyl]pyridine chemical properties and structure
4-[2-(4-Bromophenoxy)ethyl]pyridine chemical properties and structure
An In-Depth Technical Guide to 4-[2-(4-Bromophenoxy)ethyl]pyridine
Introduction
4-[2-(4-Bromophenoxy)ethyl]pyridine is a bi-aromatic heterocyclic compound featuring a pyridine ring linked to a 4-bromophenyl group via a flexible ethyl-ether bridge. While specific research on this particular isomer is not extensively published, its structural motifs are of significant interest in medicinal chemistry and materials science. The pyridine moiety serves as a key pharmacophore, capable of acting as a hydrogen bond acceptor and participating in crucial binding interactions with biological targets[1][2]. The bromophenyl group is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, and is a common feature in many kinase inhibitors and other targeted therapeutics.
This guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and potential applications of 4-[2-(4-Bromophenoxy)ethyl]pyridine, drawing upon data from structurally related analogs and established chemical principles to offer field-proven insights for researchers.
Chemical Identity and Structure
The fundamental identity of a molecule is established by its structure and internationally recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.
The structure consists of a pyridine ring substituted at the 4-position with an ethylphenoxy group, which is in turn substituted at the para-position of the phenyl ring with a bromine atom.
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(4-Bromophenoxy)ethyl]pyridine | N/A (Standard Nomenclature) |
| CAS Number | 1183352-95-5 | |
| Molecular Formula | C₁₃H₁₂BrNO | |
| Molecular Weight | 278.15 g/mol | |
| Canonical SMILES | C1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br | N/A (Structure-based) |
| InChI | InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2 | N/A (Structure-based) |
| InChIKey | WYTKFIDAXZBAHT-UHFFFAOYSA-N | N/A (Structure-based) |
Physicochemical and Predicted Properties
| Property | Predicted Value / Information | Rationale / Notes |
| Appearance | Likely a white to off-white solid or a viscous oil. | Based on analogs like 2-(4-bromophenyl)pyridine and other aromatic ethers. |
| Melting Point | Not available. | Expected to be a low-melting solid. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and aromatic nature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Poorly soluble in water. | The hydrophobic aromatic rings and ether linkage dominate its solubility profile. |
| XLogP3 | 3.6 (Predicted) | Calculated based on structure; indicates significant lipophilicity. |
| Storage | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). |
Synthesis and Reaction Chemistry
The most logical and widely applicable method for constructing the ether linkage in 4-[2-(4-Bromophenoxy)ethyl]pyridine is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable substrate.
Proposed Synthetic Workflow
The synthesis would involve the reaction of 4-(2-hydroxyethyl)pyridine with 1-bromo-4-iodobenzene or 1-bromo-4-fluorobenzene in the presence of a strong base. Using 1-bromo-4-iodobenzene is advantageous as the iodine is a better leaving group for nucleophilic aromatic substitution, although harsher conditions may be needed. A more common approach would be using a strong base like sodium hydride (NaH) to deprotonate the alcohol, which then attacks the aryl halide.
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established Williamson ether synthesis procedures. Each step includes checks and justifications.
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Reagent Preparation & Inert Atmosphere:
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To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-(2-hydroxyethyl)pyridine (1.0 eq).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.5 M).
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Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. A nitrogen atmosphere prevents quenching of the reactive intermediates.
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Deprotonation:
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Cool the solution to 0 °C using an ice bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
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Self-Validation: Effervescence (hydrogen gas evolution) should be observed. The reaction is allowed to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide. Progress can be monitored by the cessation of gas evolution.
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-
Nucleophilic Substitution:
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In a separate flask, dissolve 1-bromo-4-iodobenzene (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF).
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Add the solution of the aryl halide to the reaction mixture dropwise.
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Heat the reaction mixture to 80-90 °C and stir overnight.
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Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide. Heat is required to facilitate the nucleophilic aromatic substitution. Progress can be monitored by TLC or LC-MS, observing the consumption of the starting alcohol.
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Quenching and Extraction:
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Cool the reaction to room temperature and then carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Causality: This step safely neutralizes any unreacted NaH.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
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Purification:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude residue should be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
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Self-Validation: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product, 4-[2-(4-Bromophenoxy)ethyl]pyridine. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Spectroscopic and Analytical Characterization (Predicted)
No published spectra exist for this compound. The following are predictions based on the chemical structure and data from analogs such as 2-(4-bromophenyl)pyridine[5][6] and 4-[(4-bromophenyl)ethynyl]pyridine[7].
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Protons: Two distinct signals are expected. A doublet at ~δ 8.5-8.6 ppm (protons ortho to N) and a doublet at ~δ 7.2-7.3 ppm (protons meta to N).
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Bromophenyl Protons: Two doublets integrating to 2H each, exhibiting an AA'BB' pattern. A doublet at ~δ 7.3-7.4 ppm and a doublet at ~δ 6.8-6.9 ppm.
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Ethyl Linker Protons: Two triplets, each integrating to 2H. A triplet at ~δ 4.2-4.3 ppm (-O-CH₂-) and a triplet at ~δ 3.1-3.2 ppm (-CH₂-Py). The downfield shift of the O-CH₂ protons is due to the deshielding effect of the adjacent oxygen atom.
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¹³C NMR (101 MHz, CDCl₃):
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Pyridine Carbons: Signals expected around δ 150 ppm (C-ortho), δ 124 ppm (C-meta), and a key quaternary signal around δ 148-150 ppm for the carbon attached to the ethyl group.
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Bromophenyl Carbons: Signals expected around δ 158 ppm (C-O), δ 132 ppm (C-ortho to Br), δ 116 ppm (C-meta to Br), and δ 114 ppm (C-Br).
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Ethyl Linker Carbons: Signals expected around δ 67 ppm (-O-CH₂) and δ 37 ppm (-CH₂-Py).
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Mass Spectrometry (ESI+):
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The [M+H]⁺ ion would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 278.0 and 280.0.
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Infrared (IR) Spectroscopy:
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Key stretches would include C-O-C (ether) around 1240 cm⁻¹, aromatic C=C and C=N stretches in the 1600-1450 cm⁻¹ region, and C-Br stretch around 600-500 cm⁻¹.
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Applications in Research and Drug Development
The true value of a molecule like 4-[2-(4-Bromophenoxy)ethyl]pyridine lies in its potential as a versatile building block for creating more complex molecules with tailored biological activities.
Caption: Logical relationships of structural motifs to applications.
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Scaffold for Drug Discovery: Pyridine-containing compounds are ubiquitous in FDA-approved drugs and are known to possess a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[8][9][10]. This molecule serves as a pre-functionalized scaffold.
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Intermediate for Kinase Inhibitors: The bromophenyl group is a classic synthetic handle. It can be readily elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aromatic ring is required for binding in the ATP pocket.
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GPCR Ligand Development: The flexible ether linkage combined with the pyridine headgroup is a common feature in ligands for G-protein coupled receptors (GPCRs). The pyridine can interact with polar residues in the receptor binding site, while the bromophenyl tail can be modified to optimize van der Waals interactions in more hydrophobic sub-pockets.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-[2-(4-Bromophenoxy)ethyl]pyridine is not publicly available. Therefore, it must be handled as a research chemical of unknown toxicity, and precautions should be derived from structurally related hazardous compounds.
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Hazard Classification (Anticipated):
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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-
First Aid Measures:
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
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Storage:
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Keep container tightly closed in a dry, cool, and well-ventilated place.
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For long-term stability, store at -20°C.
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Conclusion
4-[2-(4-Bromophenoxy)ethyl]pyridine represents a valuable, albeit under-characterized, chemical entity for researchers in drug discovery and organic synthesis. Its combination of a pharmacologically relevant pyridine ring, a flexible ether linker, and a synthetically versatile bromophenyl group makes it an attractive starting point for the development of novel therapeutics and functional materials. This guide provides the foundational chemical knowledge, a robust synthetic strategy, and critical safety insights necessary for its effective and safe utilization in a research setting.
References
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L. A. Rochford et al. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Royal Society of Chemistry. [Link]
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BioOrganics. 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4. [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]
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G. M. Abu-Taweel et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
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G. M. Abu-Taweel et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]
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PubChem. 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. National Center for Biotechnology Information. [Link]
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Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]
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Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]
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PubChem. 2-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2014). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]
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Global Substance Registration System (GSRS). 2-(2-(4-BROMOPHENOXY)ETHYL)-5-ETHYLPYRIDINE. [Link]
- Google Patents.
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